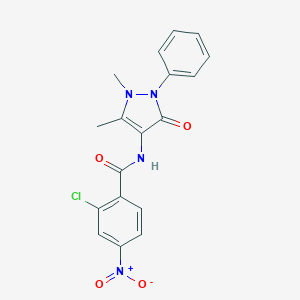

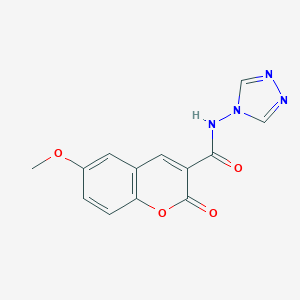

![molecular formula C19H14BrNO3S B392520 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one CAS No. 313266-89-6](/img/structure/B392520.png)

3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one” is a chemical compound with the molecular formula C19H14BrNO3S and a molecular weight of 416.28836 . It is a derivative of 2H/4H-chromene, an important class of heterocyclic compounds with versatile biological profiles .

Synthesis Analysis

The synthesis of 2H/4H-chromene analogs, including “this compound”, has been achieved through several routes . A three-component reaction for the synthesis of novel 3-heteroaryl-coumarin utilizing acetylcoumarin synthon under ultrasonic irradiation was developed . The process is a simple, efficient procedure for the preparation of compounds displaying a thiazole ring linked to a coumarin moiety .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazolidin-3-yl carbonyl group attached to a 2H-chromen-2-one moiety, with a 4-bromophenyl group further attached to the thiazolidine ring . The 2H-chromen-2-one moiety is a common structural motif in the field of medicinal chemistry .Chemical Reactions Analysis

The α-bromocarbonyl moiety present in the compound showed high reactivity towards nucleophilic displacement reactions . This reactivity can be utilized in the synthesis of various bioactive heterocyclic scaffolds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 416.28836 . Further details about its melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and In Vitro Antimicrobial Activity

The compound has been explored for its potential in synthesizing derivatives with significant antimicrobial properties. Prajapati et al. (2015) synthesized a range of derivatives and evaluated their in vitro antibacterial and antifungal activities, finding some to have moderate activity against specific microbial strains (Prajapati, Lakum, & Chikhalia, 2015).

Crystal Structure Analysis

Another aspect of the compound’s scientific application is in crystallography. Iyengar et al. (2005) conducted a study focusing on the crystal structure of a similar compound, providing insights into its molecular arrangement and interactions (Iyengar et al., 2005).

Synthesis for Antimicrobial Evaluation

The compound has been used as a base for synthesizing novel series of derivatives. Patel et al. (2012) synthesized thiazolidinone derivatives and evaluated their antimicrobial activity against various bacteria and fungi, indicating its potential in antimicrobial applications (Patel, Kumari, & Patel, 2012).

Photochemical Applications

The compound has applications in photochemistry as well. Jindal et al. (2014) synthesized angular tricyclic compounds through a photoinduced intramolecular coupling process, highlighting its potential in photochemical syntheses (Jindal, Bhatia, Khullar, Mandal, & Kamboj, 2014).

Antibacterial and Antioxidant Activities

The compound is also utilized in synthesizing new derivatives with notable antibacterial and antioxidant activities. Hamdi et al. (2012) synthesized new coumarin derivatives and screened them for these activities, indicating promising results against specific bacterial strains (Hamdi, Al-ayed, Said, & Fabienne, 2012).

Mécanisme D'action

Target of Action

It’s known that the compound has potent in vitro antipromastigote activity .

Mode of Action

The compound fits well in the LmPTR1 pocket (active site), characterized by a lower binding free energy of -9.8 kcal/mol . This suggests that the compound may inhibit the function of the LmPTR1 protein, thereby exerting its antipromastigote activity.

Pharmacokinetics

The compound’s molecular weight is 4163g/mol, which is within the range generally considered favorable for oral bioavailability.

Result of Action

The compound exhibits potent in vitro antipromastigote activity . This suggests that it may be effective in inhibiting the growth and proliferation of certain parasites.

Orientations Futures

The future directions in the research of “3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one” and related compounds could involve the design and development of potent leads of 2H/4H-chromene analogs for their promising biological activities . Further exploration of the synthesis routes and the biological activities of these compounds could lead to the discovery of new drug candidates .

Propriétés

IUPAC Name |

3-[2-(4-bromophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO3S/c20-14-7-5-12(6-8-14)18-21(9-10-25-18)17(22)15-11-13-3-1-2-4-16(13)24-19(15)23/h1-8,11,18H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKYVGUDTYWEBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

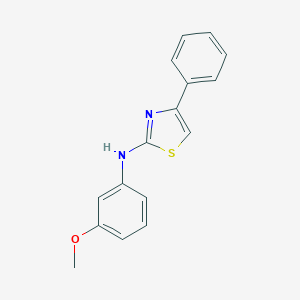

![2-[5-methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B392437.png)

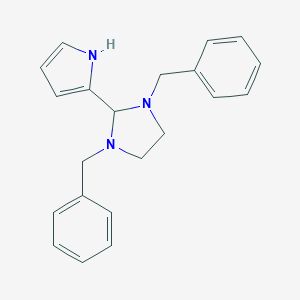

![4-[2,4,6-Tri(propan-2-yl)phenyl]morpholine](/img/structure/B392440.png)

![2-[2,5-dioxo-1-(4-propoxyphenyl)azolidin-3-ylthio]-N-(4-chlorophenyl)acetamide](/img/structure/B392441.png)

![4-[(2,3-Dichlorophenyl)sulfonyl]morpholine](/img/structure/B392443.png)

![N-[(5-bromo-2-thienyl)methylene]-N-(4-methoxyphenyl)amine](/img/structure/B392449.png)

![N-{4-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-N-methylacetamide](/img/structure/B392453.png)

![4-(biphenyl-4-yl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392456.png)

![4-{[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B392457.png)

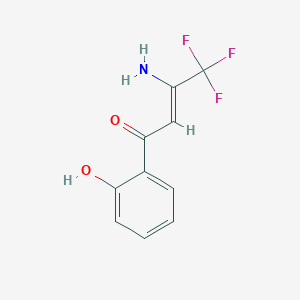

![2,2,2-trifluoro-N-{2-nitro-4-[(trifluoroacetyl)amino]phenyl}acetamide](/img/structure/B392459.png)